![molecular formula C12H13N3O2S B2625199 1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid CAS No. 771509-89-8](/img/structure/B2625199.png)

1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

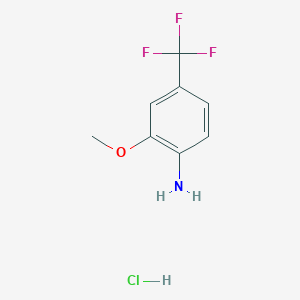

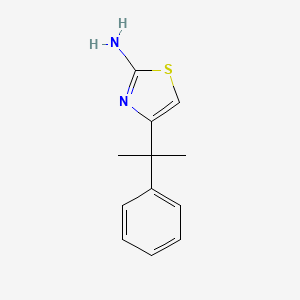

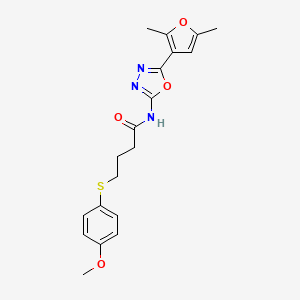

“1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 771509-89-8 . It has a molecular weight of 263.32 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3O2S/c16-12(17)8-2-1-4-15(6-8)10-9-3-5-18-11(9)14-7-13-10/h3,5,7-8H,1-2,4,6H2,(H,16,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

- Thienopyrimidine derivatives have been evaluated for their anticancer potential. Notably, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one demonstrated remarkable cytotoxic activity against various cancer cell lines, including melanoma. This compound could serve as a lead for developing more selective and active anticancer agents .

- While specific studies on this exact compound are limited, thienopyrimidines in general have shown antibacterial and antifungal activity. Further exploration of this compound’s effects against microbial pathogens could be valuable .

- A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as potent inhibitors of ROCKⅠ and ROCKⅡ. These compounds significantly reduced downstream signaling protein phosphorylation and induced changes in cell morphology and migration. This research provides promising lead compounds for targeting ROCKs in drug discovery .

- Although not directly studied for this compound, thienopyrimidines have been explored as potential PDE10A inhibitors. PDE10A is a therapeutic target for neurodegenerative disorders, and developing potent inhibitors with minimal side effects remains an active area of research .

- Novel 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and tested in vitro for their ability to inhibit cancer cell growth. While the specific compound you mentioned was not studied, this class of compounds holds promise for further investigation in cancer therapy .

- Thienopyrimidines, structurally analogous to biogenic purines, can be considered as potential nucleic acid antimetabolites. Their unique structure may allow for interference with nucleic acid synthesis, making them interesting candidates for drug development .

Anticancer Activity

Antibacterial and Antifungal Properties

ROCK (Rho-Associated Protein Kinase) Inhibition

Phosphodiesterase10A (PDE10A) Inhibition

Inhibition of Cancer Cell Growth

Nucleic Acid Antimetabolite Potential

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Thieno[3,2-d]pyrimidine derivatives have shown promise as potent antitumor agents . The most promising compound in one study had remarkable antitumor activity against several cancer cell lines and low toxicity against HEK-293T cells . These findings suggest that “1-{Thieno[2,3-d]pyrimidin-4-yl}piperidine-3-carboxylic acid” and similar compounds could be further optimized and evaluated as new EZH2 inhibitors .

Eigenschaften

IUPAC Name |

1-thieno[2,3-d]pyrimidin-4-ylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c16-12(17)8-2-1-4-15(6-8)10-9-3-5-18-11(9)14-7-13-10/h3,5,7-8H,1-2,4,6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFQICNDYJIRNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C3C=CSC3=NC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2625119.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)

![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2625127.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2625138.png)